Acetoxolone

Description

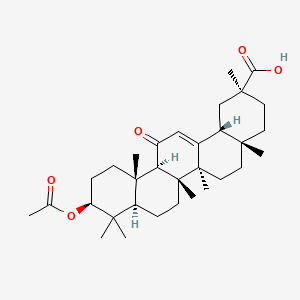

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O5/c1-19(33)37-24-10-11-30(6)23(27(24,2)3)9-12-32(8)25(30)22(34)17-20-21-18-29(5,26(35)36)14-13-28(21,4)15-16-31(20,32)7/h17,21,23-25H,9-16,18H2,1-8H3,(H,35,36)/t21-,23-,24-,25+,28+,29-,30-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQDJVZNPJRVPG-XWEVEMRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29728-34-5 (aluminum salt) | |

| Record name | Acetoxolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006277141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801031583 | |

| Record name | Acetoxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-14-1 | |

| Record name | Acetoxolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6277-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoxolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006277141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC35349 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,20β)-3-acetoxy-11-oxoolean-12-en-29-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWW961Q19K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of Acetoxolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxolone, the 3β-acetyl derivative of glycyrrhetinic acid, is a synthetic triterpenoid (B12794562) primarily known for its clinical applications in treating peptic ulcers and gastroesophageal reflux disease.[1][2][3] The therapeutic potential of its core structure, the glycyrrhetinic acid scaffold, extends far beyond gastroprotection, exhibiting a wide range of biological activities including anti-inflammatory, antiviral, and cytotoxic effects.[4][5] This technical guide provides an in-depth exploration of the biological activities of this compound and its related derivatives. It consolidates quantitative data from various studies, details key experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and structure-activity relationships. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the glycyrrhetinic acid framework.

Introduction to this compound

This compound (acetylglycyrrhetinic acid) is a derivative of 18β-glycyrrhetinic acid (enoxolone), a pentacyclic triterpenoid saponin (B1150181) extracted from the roots of licorice (Glycyrrhiza glabra).[1][2][4] While its primary approved use is as a gastroprotective agent, the extensive pharmacological profile of its parent compound and other synthetic derivatives suggests a much broader therapeutic potential.[1][2][3] Structural modifications of the glycyrrhetinic acid core, including the acetylation at the C-3 position that forms this compound, are a key strategy for enhancing bioavailability, modulating activity, and reducing side effects.[5] This guide delves into the diverse biological activities associated with this class of compounds, providing a foundational resource for future drug design and development efforts.

Core Biological Activities of the Glycyrrhetinic Acid Scaffold

The biological activities of this compound are intrinsically linked to its parent scaffold, glycyrrhetinic acid. Understanding the properties of this core molecule is essential for exploring its derivatives.

Anti-inflammatory Activity

Glycyrrhetinic acid is a well-documented anti-inflammatory agent.[4] Its primary mechanism involves the inhibition of enzymes responsible for the metabolism of prostaglandins (B1171923) PGE-2 and PGF-2α, leading to increased local concentrations of these gastroprotective prostaglandins.[1] Furthermore, derivatives have been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α and key inflammatory enzymes like iNOS and COX-2, often through the inhibition of the NF-κB signaling pathway.[6]

Antiviral Activity

The glycyrrhetinic acid scaffold has demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses, including Herpes Simplex virus, HIV, and SARS-associated coronaviruses.[7][8] The proposed mechanisms are varied, including the inhibition of viral entry into host cells, interference with viral replication, and modulation of host immune responses.[7][8]

Cytotoxic and Anticancer Activity

Numerous derivatives of glycyrrhetinic acid have been synthesized and evaluated for their potential as anticancer agents. These compounds have been shown to induce apoptosis and exhibit cytotoxicity against a range of cancer cell lines.[9][10] The mechanisms often involve the activation of pro-apoptotic caspases, such as caspase-3 and caspase-9.[10]

Quantitative Analysis of Derivative Bioactivity

The following tables summarize quantitative data on the biological activity of various derivatives of the core glycyrrhetinic acid scaffold, providing a basis for comparison and structure-activity relationship (SAR) analysis.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Derivatives

| Compound | Assay | Dose | Activity/Result | Reference |

|---|---|---|---|---|

| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Carrageenan-induced paw edema (in vivo) | 100 mg/kg | High anti-inflammatory activity | [11] |

| Acetic acid derivatives of 6-acyl-2-benzoxazolinone | p-Benzoquinone-induced writhing (in vivo) | 100 mg/kg | Lower analgesic activity compared to propanoic acid derivatives | [11] |

| Steroidal Chalcone (11e) | LPS-induced NO inhibition in RAW 264.7 cells (in vitro) | Dose-dependent | Significant inhibition of NO, iNOS, IL-6, TNF-α, COX-2 | [6] |

| 2',5'-dihydroxychalcone (B1234639) | Hind-paw edema (in vivo) | Not specified | Remarkable inhibitory effects |[12] |

Table 2: Antiviral Activity of Selected Derivatives

| Compound | Virus | Assay | IC50 / EC50 | Reference |

|---|---|---|---|---|

| Glycyvir (Nicotinate derivative of Glycyrrhizin) | SARS-CoV-2 (Alpha, Delta strains) | MTT assay (Vero E6 cells) | 2–8 μM | [8] |

| Glycyvir (Nicotinate derivative of Glycyrrhizin) | HIV pseudoviruses (Subtypes B, A6) | TZM-bl cell assay | 3.9–27.5 µM | [8] |

| Isoquinolone derivative (Compound 1) | Influenza A and B viruses | Cell-based screening | 0.2–0.6 µM | [13] |

| Isoquinolone derivative (Compound 21) | Influenza A and B viruses | Cell-based screening | 9.9–18.5 µM (less cytotoxic) |[13] |

Table 3: Cytotoxicity Data for Selected Derivatives

| Compound | Cell Line | Assay | IC50 / CC50 | Reference |

|---|---|---|---|---|

| Xanthone (B1684191) Derivative (Compound 5) | WiDR (colon cancer) | MTT Assay | 9.23 µg/mL (37.8 µM) | [9] |

| Isoquinolone derivative (Compound 1) | MDCK (canine kidney) | MTT Assay | CC50: 39.0 µM | [13] |

| Isoquinolone derivative (Compound 21) | MDCK (canine kidney) | MTT Assay | CC50: >300 µM | [13] |

| Pyrazole (B372694) Derivative (2b) | Brine Shrimp | Lethality Bioassay | IC50: 19.5 ppm | [14] |

| Atovaquone Derivatives (2-piperazinyl naphthoquinones) | Various cancer cell lines | Not specified | Significantly improved cytotoxicity vs. lead compound |[10] |

Key Signaling Pathways and Mechanisms of Action

Visualizing the molecular pathways through which these compounds exert their effects is crucial for understanding their therapeutic potential and for rational drug design.

Anti-inflammatory Mechanism: Inhibition of Prostaglandin (B15479496) Metabolism

The best-characterized anti-inflammatory mechanism for the glycyrrhetinic acid core involves the inhibition of prostaglandin-metabolizing enzymes.[1] This action increases the local concentration of prostaglandins, which have protective effects on the gastric mucosa.

Structure-Activity Relationship (SAR) Concept

The biological activity of a derivative is highly dependent on its chemical structure. Modifying the core scaffold at different positions can enhance potency, alter specificity, or reduce toxicity. This concept is fundamental to the development of new drug candidates from the this compound family.

Methodologies for Biological Activity Assessment

Standardized protocols are essential for the reliable evaluation and comparison of new chemical entities. Below are detailed methodologies for key assays cited in the literature.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[11]

Protocol:

-

Animal Preparation: Male mice or rats are acclimatized to laboratory conditions. Baseline paw volume is measured.

-

Compound Administration: Animals are divided into groups (control, standard drug, test compounds). The test compounds are administered, typically orally, at a set dose (e.g., 100 mg/kg).[11]

-

Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is made into the right hind paw of each animal to induce localized edema.

-

Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for 4-6 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic potential of compounds.[9][15]

Protocol:

-

Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a specific density and incubated to allow for attachment or stabilization.

-

Compound Treatment: The cells are treated with the test compound at various concentrations and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a rich pharmacological profile rooted in the glycyrrhetinic acid scaffold. While this compound itself is established for its gastroprotective effects, the broader anti-inflammatory, antiviral, and cytotoxic activities demonstrated by related molecules highlight significant opportunities for further drug development.

Future research should focus on:

-

Systematic SAR Studies: Designing and synthesizing novel derivatives of this compound to optimize specific biological activities while minimizing known side effects, such as the hypertensive effects associated with the parent compound's metabolites.[1]

-

Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the specific molecular targets and signaling pathways modulated by the most potent derivatives.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to ensure they have suitable profiles for clinical development.

By leveraging the foundational knowledge presented in this guide, researchers can more effectively navigate the chemical space around this compound to unlock new therapeutic agents for a range of diseases.

References

- 1. Enoxolone - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C32H48O5 | CID 94320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A review of typical biological activities of glycyrrhetinic acid and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and anti-inflammatory activity of novel steroidal chalcones with 3β-pregnenolone ester derivatives in RAW 264.7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses [mdpi.com]

- 9. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atovaquone derivatives as potent cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and analgesic and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic acid and propanoic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 15. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Acetylglycyrrhetinic Acid: A Technical Guide for Drug Development Professionals

Introduction

Acetylglycyrrhetinic acid, a derivative of the natural product glycyrrhetinic acid found in licorice root, has emerged as a promising scaffold in medicinal chemistry. Its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects, have garnered significant interest for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of acetylglycyrrhetinic acid and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the core structural modifications that influence biological activity, present quantitative data in structured tables, detail key experimental protocols, and visualize the underlying signaling pathways.

Core Structure and Modifications

The fundamental structure of acetylglycyrrhetinic acid features a pentacyclic triterpenoid (B12794562) core. The key positions for chemical modification that significantly impact its biological activity are the C-3 hydroxyl group (acetylated in the parent compound), the C-11 keto group, and the C-30 carboxylic acid group. Modifications at these sites, as well as on the A-ring, have been extensively explored to enhance potency and selectivity.[1][2]

Anti-inflammatory Activity

Acetylglycyrrhetinic acid and its derivatives exert their anti-inflammatory effects primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as NF-κB and MAPK.[3][4]

Structure-Activity Relationship for Anti-inflammatory Effects

-

C-3 Position: Modifications at the C-3 position with various amino acids have been shown to enhance anti-inflammatory activity. For instance, the introduction of a glycine (B1666218) moiety can lead to a significant increase in the inhibition of pro-inflammatory cytokines.[4]

-

C-30 Position: Esterification or amidation at the C-30 carboxylic acid can modulate the compound's lipophilicity and cellular uptake, thereby influencing its anti-inflammatory potency.

-

A-Ring Modifications: Introduction of heterocyclic moieties fused to the A-ring has been explored to generate derivatives with improved anti-inflammatory profiles.

Quantitative Data: Anti-inflammatory Activity of Acetylglycyrrhetinic Acid Derivatives

| Compound/Derivative | Modification | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Compound 5b | C-30 amide with glycine ethyl ester | NO Production | LPS-induced RAW264.7 cells | 5.87 | [3] |

| Compound 2 | C-30 ester with a specific substituent | COX-2 Inhibition | In vitro | 17.6 | [5] |

| Compound 16 | C-30 ester with a different substituent | COX-2 Inhibition | In vitro | 30.3 | [5] |

Signaling Pathways in Anti-inflammatory Action

Acetylglycyrrhetinic acid derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the activation of the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[3][4]

Anticancer Activity

The anticancer properties of acetylglycyrrhetinic acid derivatives are attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit tumor cell proliferation.[6][7]

Structure-Activity Relationship for Anticancer Effects

-

A-Ring Modifications: The introduction of an α,β-unsaturated carbonyl group in ring A can enhance cytotoxic effects.[8]

-

C-3 Position: Conjugation of amino acids at the C-3 hydroxyl group can significantly improve anticancer activity. Derivatives with L-selenomethionine have shown particularly potent cytotoxicity.[7][9]

-

C-30 Position: Esterification or the introduction of amide linkages at the C-30 position can increase the anticancer potency. Benzyl (B1604629) esters and amide derivatives have demonstrated significant activity.[1][10] The introduction of lipophilic fragments, such as ferulic acid methyl ester, at this position has also been shown to enhance cytotoxicity.[7]

Quantitative Data: Anticancer Activity of Acetylglycyrrhetinic Acid Derivatives

| Compound/Derivative | Modification | Cell Line | IC50 (µM) | Reference |

| Compound 42 | C-3 L-selenomethionine conjugate, C-30 ferulic acid methyl ester | MCF-7 | 1.88 ± 0.20 | [7] |

| Compound 42 | C-3 L-selenomethionine conjugate, C-30 ferulic acid methyl ester | MDA-MB-231 | 1.37 ± 0.18 | [7] |

| Compound 34 | C-3 N-(3-aminopropyl)glycyl substituent, C-30 benzyl ester | Various human cancer cell lines | 1.96 - 5.14 | [6] |

| Compound 7 | C-3 phenyl with electron-withdrawing group | CT26 | 4.54 ± 0.37 | [11] |

| Compound 13 | C-3 phenyl with electron-withdrawing group | HeLa | 9.89 ± 0.86 | [11] |

| Compound 29 | C-3 thiazole (B1198619) heterocycle | K562 | 8.86 ± 0.93 | [11] |

Signaling Pathways in Anticancer Action

Acetylglycyrrhetinic acid derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.

Antiviral Activity

Derivatives of acetylglycyrrhetinic acid have demonstrated promising activity against a range of viruses, including influenza virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV).[12][13][14]

Structure-Activity Relationship for Antiviral Effects

-

C-3 Position: Introduction of heterocyclic moieties at the C-3 position has been shown to enhance anti-HIV activity.[14]

-

C-30 Position: The presence of a free carboxylic acid at the C-30 position appears to be important for anti-influenza activity.[15] Modifications at this position, such as the introduction of a cyano-ester, can also confer anti-influenza properties.[12]

-

A-Ring Modifications: Fusion of a furazan (B8792606) ring to the A-ring combined with a C-30 imidazole (B134444) ester has resulted in potent anti-influenza A/H1N1 activity.[16]

-

Oxidation: Oxidation of the C-3 hydroxyl group to a ketone has been shown to dramatically increase anti-HCV activity.[13]

Quantitative Data: Antiviral Activity of Acetylglycyrrhetinic Acid Derivatives

| Compound/Derivative | Modification | Virus | IC50 (µM) | Reference |

| Indolo-GA cyanoester 2 | A-ring indole, C-30 cyanoacetonitrile | Influenza H1N1 | 29 | [12] |

| Indolo-GA cyanoester 3 | A-ring indole, C-30 bromobutyronitrile | Influenza H1N1 | 23 | [12] |

| Compound 2 (3-oxo-GA) | C-3 oxidation to ketone | HCV | 0.79 | [13] |

| GA analog II | Reduction of C-11 keto and C-12,13 double bond | HIV-1 | 3.1 µg/mL | [17] |

| Compound 12b | A-ring furazan, C-30 imidazole ester | Influenza A/H1N1 | 2.9 | [16] |

| Heptavalent conjugate 37 | β-cyclodextrin conjugate | Influenza A | 2.86 | [18] |

| Compound 28 | C-3 thiophene | HIV-1 Protease | 76% inhibition at 1 mg/mL | [14] |

| Compound 32 | C-3 furan | HIV-1 Protease | 70.5% inhibition at 1 mg/mL | [14] |

Experimental Protocols

Synthesis of 3-Acetyl-18β-glycyrrhetinic Acid

A general procedure for the synthesis of 3-acetyl-18β-glycyrrhetinic acid involves the acetylation of 18β-glycyrrhetinic acid. A typical protocol is as follows:

-

Dissolve 18β-glycyrrhetinic acid in a suitable solvent, such as pyridine.

-

Add acetic anhydride (B1165640) to the solution.

-

Stir the reaction mixture at room temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash it thoroughly with water, and dry it to obtain crude 3-acetyl-18β-glycyrrhetinic acid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as methanol/water, to yield the pure compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Sample Collection: Collect the cell culture supernatant after treating cells with the test compounds and/or an inflammatory stimulus like LPS.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: In a 96-well plate, mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

-

Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the BCA assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-p-ERK) overnight at 4°C. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration (typically 1:1000).

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. The dilution is typically 1:2000 to 1:5000 in blocking buffer.

-

Washing: Wash the membrane again several times with the wash buffer.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

This technical guide has provided a comprehensive overview of the structure-activity relationship of acetylglycyrrhetinic acid and its derivatives. The presented data and methodologies offer a solid foundation for researchers in the field of drug discovery and development. The versatility of the glycyrrhetinic acid scaffold, coupled with the insights into its SAR, highlights its potential for the generation of novel and potent therapeutic agents for a variety of diseases. Further exploration of this remarkable natural product derivative is warranted to unlock its full therapeutic potential.

References

- 1. An Overview of Structurally Modified Glycyrrhetinic Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Structurally modified glycyrrhetinic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globinmed.com [globinmed.com]

- 5. Synthesis and anti-hepaticfibrosis of glycyrrhetinic acid derivatives with inhibiting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of ring A modified glycyrrhetinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activities of Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antiviral and Antitumor Activities of Novel 18β-Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Inhibition of Influenza H1N1 Virus by Indolo-Glycyrrhetic Acid Cyanoesters [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Glycyrrhizic acid derivatives as influenza A/H1N1 virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and anti-influenza A virus activity of N-containing heterocyclic glycyrrhetinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Anti-HIV-1 Activity of Olean-9(11),12(13)-Dien-30-Oic Acid 3β-(2-O-β-D-Glucuronopyranosyl-β-D-Glucuronopyranoside) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel β-Cyclodextrin-Based Heptavalent Glycyrrhetinic Acid Conjugates: Synthesis, Characterization, and Anti-Influenza Activity - PMC [pmc.ncbi.nlm.nih.gov]

Acetoxolone: A Technical Guide to its Potential as a Non-Selective 11β-Hydroxysteroid Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of acetoxolone, the 3-acetyl derivative of 18β-glycyrrhetinic acid, as a potential inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. Drawing upon data from its parent compound and structurally related molecules, this document outlines the mechanism of action, inhibitory profile, and the therapeutic rationale for targeting 11β-HSD. Detailed experimental protocols for assessing the inhibitory activity of this compound against both 11β-HSD1 and 11β-HSD2 are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction: The 11β-Hydroxysteroid Dehydrogenase System

The 11β-hydroxysteroid dehydrogenase (11β-HSD) system comprises two key isoenzymes, 11β-HSD1 and 11β-HSD2, which play a critical role in modulating the intracellular availability of active glucocorticoids, such as cortisol. These enzymes catalyze the interconversion of active cortisol and its inactive metabolite, cortisone (B1669442).

-

11β-HSD1: This enzyme primarily functions as a reductase, converting cortisone to active cortisol, thereby amplifying glucocorticoid signaling in target tissues. It is highly expressed in metabolic tissues, including the liver, adipose tissue, and the central nervous system.

-

11β-HSD2: In contrast, 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it to cortisone. It is predominantly found in mineralocorticoid target tissues like the kidneys, colon, and salivary glands, where it protects the mineralocorticoid receptor from illicit occupation by cortisol.

The dysregulation of 11β-HSD activity is implicated in a variety of pathological conditions, making these enzymes attractive therapeutic targets.

This compound: A Glycyrrhetinic Acid Derivative

This compound, the 3-acetyl derivative of 18β-glycyrrhetinic acid, belongs to a class of compounds derived from licorice root that are known to inhibit 11β-HSD enzymes. Its close structural relationship to carbenoxolone (B1668346) (the hemisuccinate derivative of glycyrrhetinic acid), a well-characterized non-selective 11β-HSD inhibitor, strongly suggests a similar mechanism of action.

Mechanism of Action

This compound is predicted to act as a competitive inhibitor of both 11β-HSD1 and 11β-HSD2. By binding to the active site of these enzymes, it prevents the conversion of cortisone to cortisol (by 11β-HSD1) and cortisol to cortisone (by 11β-HSD2). This non-selective inhibition leads to a systemic alteration of glucocorticoid metabolism.

Quantitative Data: Inhibitory Profile

Table 1: Inhibitory Activity of 18β-Glycyrrhetinic Acid against Rat 11β-HSD Isoforms

| Enzyme Target | Tissue Source | IC50 (µM) |

| 11β-HSD (likely Type 1) | Hepatic homogenate | 0.09[1] |

| 11β-HSD (likely Type 2) | Renal homogenate | 0.36[1] |

Data from a study on glycyrrhetinic acid derivatives provides insight into the expected inhibitory profile of this compound. The IC50 values indicate potent, non-selective inhibition of both isoforms.

Signaling Pathways and Experimental Workflows

Glucocorticoid Signaling Pathway and Point of Inhibition

The following diagram illustrates the prereceptor regulation of glucocorticoid action by 11β-HSD enzymes and the inhibitory role of this compound.

Caption: Pre-receptor regulation of glucocorticoid action by 11β-HSD and inhibition by this compound.

Experimental Workflow for Assessing 11β-HSD1 Inhibition

A scintillation proximity assay (SPA) is a high-throughput method to screen for 11β-HSD1 inhibitors.

Caption: Scintillation Proximity Assay workflow for evaluating 11β-HSD1 inhibition.

Experimental Workflow for Assessing 11β-HSD2 Inhibition

A radiolabeled cortisol conversion assay is a common method to determine 11β-HSD2 inhibitory activity.

Caption: Radiolabeled cortisol conversion assay workflow for 11β-HSD2 inhibition.

Detailed Experimental Protocols

In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

Objective: To determine the IC50 value of this compound for the inhibition of human 11β-HSD1.

Materials:

-

Human recombinant 11β-HSD1 expressed in a suitable system (e.g., insect cell microsomes).

-

[1,2,6,7-³H]-Cortisone.

-

NADPH.

-

This compound.

-

Anti-cortisol monoclonal antibody.

-

Protein A-coated scintillation proximity assay (SPA) beads.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 1 mM EDTA).

-

96-well or 384-well microplates.

-

Microplate scintillation counter.

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

In each well of the microplate, add the assay buffer, human 11β-HSD1 microsomes, and NADPH.

-

Add the serially diluted this compound or vehicle (DMSO) to the respective wells.

-

Initiate the enzymatic reaction by adding [³H]-Cortisone to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) with gentle agitation.

-

Terminate the reaction by adding a stop solution containing an excess of a known potent 11β-HSD1 inhibitor (e.g., carbenoxolone) and the anti-cortisol antibody coupled to the SPA beads.

-

Incubate the plate at room temperature for at least 30 minutes to allow for the binding of the [³H]-cortisol to the antibody-bead complex.

-

Measure the luminescence in each well using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro 11β-HSD2 Inhibition Assay (Radiolabeled Cortisol Conversion Assay)

Objective: To determine the IC50 value of this compound for the inhibition of human 11β-HSD2.

Materials:

-

Human recombinant 11β-HSD2 expressed in a suitable system (e.g., HEK293 cell lysates).

-

[1,2,6,7-³H]-Cortisol.

-

NAD+.

-

This compound.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Ethyl acetate (B1210297).

-

Thin-layer chromatography (TLC) plates.

-

TLC developing solvent (e.g., chloroform:methanol, 9:1 v/v).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

In reaction tubes, combine the assay buffer and the cell lysate containing human 11β-HSD2.

-

Add the serially diluted this compound or vehicle (DMSO) to the respective tubes.

-

Initiate the enzymatic reaction by adding [³H]-Cortisol and NAD+.

-

Incubate the tubes at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold ethyl acetate to extract the steroids.

-

Vortex the tubes and centrifuge to separate the organic and aqueous phases.

-

Carefully transfer the organic (upper) layer containing the steroids to a new tube and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the dried steroid extract in a small volume of ethyl acetate.

-

Spot the samples onto a TLC plate alongside non-radiolabeled cortisol and cortisone standards.

-

Develop the TLC plate in the appropriate solvent system to separate cortisol and cortisone.

-

Visualize the standards under UV light to identify the corresponding lanes for cortisol and cortisone in the samples.

-

Scrape the silica (B1680970) from the areas corresponding to cortisol and cortisone into separate scintillation vials.

-

Add scintillation fluid to each vial and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of conversion of [³H]-cortisol to [³H]-cortisone.

-

Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Therapeutic Implications and Future Directions

The non-selective inhibition of both 11β-HSD1 and 11β-HSD2 by this compound presents both therapeutic opportunities and potential challenges.

-

Potential Benefits: Inhibition of 11β-HSD1 in metabolic tissues could be beneficial in conditions associated with glucocorticoid excess, such as metabolic syndrome, type 2 diabetes, and obesity.

-

Potential Side Effects: Concurrent inhibition of 11β-HSD2 in the kidney can lead to an apparent mineralocorticoid excess syndrome, characterized by sodium retention, hypokalemia, and hypertension, due to the increased activation of the mineralocorticoid receptor by cortisol.

Future research should focus on synthesizing and evaluating derivatives of this compound to develop isoenzyme-selective inhibitors. A thorough understanding of the structure-activity relationship of glycyrrhetinic acid derivatives is crucial for designing compounds with improved therapeutic profiles. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.

Conclusion

This compound, as a derivative of glycyrrhetinic acid, holds promise as a tool for studying the physiological and pathological roles of the 11β-HSD system. Based on the data from its parent compound, it is anticipated to be a potent, non-selective inhibitor of both 11β-HSD1 and 11β-HSD2. The provided technical information, including detailed experimental protocols and visual diagrams, serves as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs as modulators of glucocorticoid metabolism. Further investigation into its precise inhibitory constants and in vivo effects is warranted to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Acetoxolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxolone, the 3-O-acetyl derivative of 18β-glycyrrhetinic acid, is a pentacyclic triterpenoid (B12794562) with established therapeutic applications, notably in the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Its semi-synthetic origin and potent biological activity make it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis of this compound from its natural precursor, 18β-glycyrrhetinic acid, and details the essential methods for its thorough chemical characterization. This document includes detailed experimental protocols, tabulated quantitative data for physical and spectral properties, and logical workflow diagrams to support research and development activities.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the selective acetylation of the C-3 hydroxyl group of 18β-glycyrrhetinic acid. This reaction is typically performed using acetic anhydride (B1165640) as the acetylating agent with pyridine (B92270) serving as both the solvent and a basic catalyst to activate the hydroxyl group and neutralize the acetic acid byproduct.[2][3]

Reaction Scheme

Starting Material: 18β-Glycyrrhetinic Acid (Enoxolone) Reagents: Acetic Anhydride, Pyridine Product: 3-O-Acetyl-18β-glycyrrhetinic Acid (this compound)

Experimental Protocol: Acetylation of 18β-Glycyrrhetinic Acid

Materials:

-

18β-Glycyrrhetinic Acid

-

Anhydrous Pyridine

-

Acetic Anhydride (freshly distilled or high purity)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixtures)

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 18β-glycyrrhetinic acid (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of starting material).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up:

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure (repeat 2-3 times).

-

Dilute the resulting residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure this compound. The product can be further purified by recrystallization from a suitable solvent like methanol.[6]

Synthesis and Purification Workflow

Caption: Synthesis and purification process for this compound.

Chemical Characterization

Once synthesized and purified, the identity and purity of this compound must be confirmed through a combination of physical and spectroscopic methods.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (3β,20β)-3-(Acetyloxy)-11-oxoolean-12-en-29-oic acid | [7] |

| Synonyms | 3-O-Acetyl-18β-glycyrrhetinic acid, Glycyrrhetinic acid acetate | [7] |

| Molecular Formula | C₃₂H₄₈O₅ | [7] |

| Molar Mass | 512.72 g/mol | [1] |

| Appearance | Colorless or white crystals | [6] |

| Melting Point | 315 - 317 °C | [6] |

| CAS Number | 6277-14-1 | [1][7] |

Spectroscopic Analysis

The structural elucidation of this compound relies on several key spectroscopic techniques. While publicly available spectra are scarce, the expected characteristic data based on its molecular structure are presented below.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.7 | s | H-12 (vinylic) |

| ~4.5 | dd | H-3 (proton geminal to acetate) |

| ~2.3 | s | H-9 |

| ~2.05 | s | -OCOCH₃ (Acetyl protons) |

| ~1.4 - 0.8 | m, multiple s | Methyl protons (7 singlets) & aliphatic CH/CH₂ |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C-11 (ketone C=O) |

| ~180 | C-30 (carboxylic acid C=O) |

| ~170 | -OCOCH₃ (Ester C=O) |

| ~170 | C-13 (quaternary vinylic) |

| ~128 | C-12 (vinylic) |

| ~80 | C-3 (carbon bearing acetate) |

| ~21 | -OCOCH₃ (Acetyl methyl) |

| ~60 - 15 | Aliphatic and methyl carbons |

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol (General):

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin disk, or analyze as a thin film or in a suitable solvent.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~2950, ~2870 | C-H stretch | Aliphatic (sp³) |

| ~1735 | C=O stretch | Ester |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1660 | C=O stretch (conjugated) | α,β-Unsaturated Ketone |

| ~1240 | C-O stretch | Ester |

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the exact molecular weight and elemental formula. Fragmentation patterns provide structural clues.

Experimental Protocol (General):

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used to determine the exact mass.

Expected Mass Spectrometry Data (ESI-HRMS):

| m/z Value (Positive Mode) | Formula | Assignment |

| ~513.3575 | [C₃₂H₄₉O₅]⁺ | [M+H]⁺ (Protonated Molecule) |

| ~535.3394 | [C₃₂H₄₈NaO₅]⁺ | [M+Na]⁺ (Sodium Adduct) |

| Key Fragment | ||

| ~453.3363 | [C₃₀H₄₅O₃]⁺ | [M+H - CH₃COOH]⁺ (Loss of acetic acid) |

Characterization Workflow

Caption: Workflow for the physicochemical and spectroscopic analysis.

Mechanism of Action in Peptic Ulcer Treatment

While this compound is the active drug, its therapeutic effects are largely attributed to its active metabolite, 18β-glycyrrhetinic acid, which is formed upon hydrolysis in the body. The anti-ulcer mechanism is multifactorial, primarily involving the enhancement of mucosal defense and anti-inflammatory actions rather than the direct neutralization of gastric acid.[8] A key pathway involves the inhibition of enzymes responsible for prostaglandin (B15479496) degradation.[9]

Key Actions:

-

Inhibition of Prostaglandin Dehydrogenase: Glycyrrhetinic acid inhibits enzymes that metabolize prostaglandins (B1171923) (like PGE₂).

-

Increased Prostaglandin Levels: This inhibition leads to a local increase in prostaglandins in the gastric mucosa.

-

Mucosal Protection: Prostaglandins stimulate the secretion of protective mucus and bicarbonate and increase mucosal blood flow, enhancing the integrity of the gastric lining.

-

Anti-inflammatory Effects: Glycyrrhetinic acid can also suppress inflammatory responses by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][9]

Signaling Pathway Diagram

Caption: Mechanism of action via prostaglandin and inflammatory pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C32H48O5 | CID 94320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

Acetoxolone: A Technical Guide to its Discovery, Mechanisms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxolone, an acetyl derivative of glycyrrhetinic acid, has long been utilized for its therapeutic effects in managing peptic ulcers and gastroesophageal reflux disease (GERD). This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted therapeutic potential of this compound. It delves into its mechanisms of action, including the modulation of prostaglandin (B15479496) synthesis and the inhibition of 11β-hydroxysteroid dehydrogenase, and presents available quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and relevant animal models are outlined to facilitate further research and development. Signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding. This guide serves as a critical resource for researchers and professionals in the field of drug development seeking to explore the full therapeutic promise of this compound.

Introduction

This compound, also known as acetylglycyrrhetic acid, is a semi-synthetic derivative of 18β-glycyrrhetinic acid, the active metabolite of glycyrrhizin (B1671929) found in licorice root.[1][2] Historically, licorice has been used in traditional medicine for various ailments, including gastrointestinal complaints.[3] The development of glycyrrhetinic acid derivatives like carbenoxolone (B1668346) and this compound in the mid-20th century marked a significant step in the pharmacological treatment of peptic ulcers.[2][4] this compound is primarily indicated for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[5]

This guide aims to provide an in-depth technical overview of this compound, consolidating available scientific information to support further research and drug development efforts.

Chemical Properties and Synthesis

This compound is chemically identified as 3β-(Acetyloxy)-11-oxoolean-12-en-30-oic acid.[5] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C32H48O5 |

| Molar Mass | 512.72 g/mol |

| IUPAC Name | (2S,4aS,6aS,6bR,8aR,10S,12aS,12bR,14bR)-10-(Acetyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic acid |

| CAS Number | 6277-14-1 |

Synthesis of this compound from Glycyrrhetinic Acid

The synthesis of this compound typically involves the acetylation of glycyrrhetinic acid. A general method involves reacting glycyrrhetinic acid with an acetylating agent, such as acetyl chloride or acetic anhydride, in a suitable solvent.

A representative synthesis process is as follows: Glycyrrhetinic acid is dissolved in a suitable solvent, and an acetylating agent is added. The reaction mixture is heated to reflux for a specified period. After cooling, the product is precipitated, filtered, and purified, often through recrystallization, to yield this compound.[6][7]

Therapeutic Potential and Mechanism of Action

The therapeutic efficacy of this compound in peptic ulcer disease and GERD is attributed to its effects on the gastric mucosal barrier, modulation of inflammatory pathways, and potential influence on gastric secretion.[8][9] Its mechanisms of action are believed to be similar to its close analog, carbenoxolone, and its parent compound, glycyrrhetinic acid.

Strengthening the Gastric Mucosal Barrier

The gastric mucosal barrier is a crucial defense mechanism against the corrosive effects of gastric acid and pepsin.[9] this compound is thought to enhance this barrier through several mechanisms:

-

Increased Mucus Production: Studies on the related compound carbenoxolone have shown that it can increase the secretion of gastric mucus.[10] An indicator of mucus production, the output of N-acetylneuraminic acid (NANA), was found to be significantly increased in patients treated with carbenoxolone.[10]

-

Enhanced Epithelial Cell Proliferation: Carbenoxolone has been observed to reduce the high rate of gastric epithelial cell loss seen in ulcer patients, suggesting a normalization of cell turnover and allowing for the maturation of mucus-producing cells.[10]

Modulation of Prostaglandin Synthesis

Prostaglandins, particularly PGE2, play a vital role in maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion, and increasing mucosal blood flow.[11] The anti-inflammatory effects of many drugs are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[12][13] While direct studies on this compound's effect on specific COX isoforms are limited, its structural similarity to other anti-inflammatory triterpenoids suggests a potential role in modulating the prostaglandin pathway.

dot

Caption: Modulation of Prostaglandin Synthesis by this compound.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Glycyrrhetinic acid and its derivatives, including carbenoxolone, are known inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD).[14][15][16] This enzyme is responsible for the interconversion of active cortisol and inactive cortisone.[17][18] By inhibiting 11β-HSD2 in mineralocorticoid target tissues, these compounds can lead to an increase in local cortisol levels, which can exert mineralocorticoid effects. While this is associated with side effects like sodium and water retention, the inhibition of 11β-HSD may also contribute to the anti-inflammatory and ulcer-healing properties of these compounds. The IC50 of glycyrrhetinic acid for human kidney 11β-HSD has been reported to be 1.5 µmol/L.[14]

dot

Caption: Inhibition of 11β-HSD2 by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from studies on the closely related compound carbenoxolone provide valuable insights.

Table 1: Clinical Efficacy of Carbenoxolone in Gastric Ulcer Healing

| Parameter | Before Treatment (n=17) | After 4 Weeks of Treatment (n=17) | p-value |

| Ulcer Healing | - | 16/17 healed | - |

| Gastric DNA Loss (index of cell turnover) | Significantly higher than normal | Significantly decreased | < 0.01 |

| N-Acetylneuraminic Acid (NANA) Output (index of mucus secretion) | - | Significantly increased | < 0.01 |

Data from a study on patients with gastric ulcer treated with carbenoxolone.[10]

Table 2: Inhibitory Activity of Glycyrrhetinic Acid

| Enzyme | IC50 | Source |

| 11β-Hydroxysteroid Dehydrogenase (human kidney) | 1.5 (1.2) µmol/L | [14] |

Note: Data for the parent compound of this compound.

Experimental Protocols

In Vitro Prostaglandin E2 Synthesis Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the production of PGE2 in a cell-based model.

Objective: To quantify the IC50 value of a test compound for the inhibition of PGE2 synthesis.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium.

-

Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent PGE2 production.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

-

PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of PGE2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[19][20]

dot

Caption: Workflow for PGE2 Inhibition Assay.

In Vivo Assessment of Gastric Mucus Production

This protocol describes a method to assess the effect of a compound on gastric mucus production in an animal model.

Objective: To evaluate the in vivo effect of this compound on gastric mucus secretion.

Methodology:

-

Animal Model: Wistar rats are commonly used.

-

Compound Administration: The test compound (this compound) is administered orally for a specified period.

-

Gastric Juice Collection: Gastric juice is collected from the animals.

-

Mucus Quantification: The N-acetylneuraminic acid (NANA) content of the gastric juice is measured as an index of mucus secretion.

-

Data Analysis: The NANA output in the treated group is compared to that of a control group.[10]

Preclinical Toxicology Studies

Preclinical toxicology studies are essential to evaluate the safety profile of a new drug candidate.

Objective: To assess the potential toxicity of this compound.

Methodology:

-

Acute Toxicity: Single, high doses of the compound are administered to animals to determine the immediate adverse effects and the median lethal dose (LD50).

-

Subchronic Toxicity: The compound is administered daily for a period of 2 to 4 weeks to two species (one rodent, one non-rodent) to identify target organs of toxicity.

-

Genotoxicity: A battery of in vitro and in vivo tests (e.g., Ames test, micronucleus test) are conducted to assess the potential for the compound to cause genetic damage.[21][22]

Conclusion

This compound remains a relevant therapeutic agent for peptic ulcer and GERD. Its mechanism of action, likely involving the strengthening of the gastric mucosal barrier and modulation of inflammatory pathways, provides a strong rationale for its clinical use. While quantitative data specifically for this compound is not abundant, the information available for its closely related analogs supports its efficacy. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for future research aimed at further elucidating the therapeutic potential and molecular mechanisms of this compound. Further well-designed preclinical and clinical studies are warranted to fully characterize its pharmacokinetic profile and to establish optimal dosing regimens for various gastrointestinal disorders.

References

- 1. Acid, pepsin, and mucus secretion in patients with gastric and duodenal ulcer before and after colloidal bismuth subcitrate (De-Nol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enoxolone - Wikipedia [en.wikipedia.org]

- 3. lovelacebiomedical.org [lovelacebiomedical.org]

- 4. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. CN101899081A - Synthesis method of glycyrrhetinic acid ester derivatives and deoxidized glycyrrhetinic acid ester compounds - Google Patents [patents.google.com]

- 7. makhillpublications.co [makhillpublications.co]

- 8. Gastric mucosal defence mechanisms: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gastric mucosal barrier - Wikipedia [en.wikipedia.org]

- 10. Gastric epithelial cell turnover, mucus production, and healing of gastric ulcers with carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]

- 14. Inhibition of 11 beta-hydroxysteroid dehydrogenase by gossypol and bioflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of 11 beta-hydroxysteroid dehydrogenase obtained from guinea pig kidney by furosemide, naringenin and some other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 11 beta-Hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 11beta-hydroxysteroid dehydrogenases: changing glucocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of prostaglandin E-2 production by synthetic minor prenylated chalcones and flavonoids: Synthesis, biological activity, crystal structure, and in silico evaluation - IIUM Repository (IRep) [irep.iium.edu.my]

- 20. researchgate.net [researchgate.net]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. criver.com [criver.com]

Unlocking the Antiviral Potential of Acetoxolone and its Derivatives: A Technical Guide for Researchers

Introduction: The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapeutics. Within the vast library of natural compounds, glycyrrhetinic acid and its derivatives, notably carbenoxolone (B1668346) (the acetylated form of which is acetoxolone), have garnered significant attention for their broad-spectrum antiviral activities. This technical guide provides an in-depth overview of the antiviral research applications of this compound and its related compounds, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antiviral agents.

Quantitative Antiviral Activity

The antiviral efficacy of carbenoxolone and its parent compound, glycyrrhizin (B1671929), has been quantified against a range of viruses. The following tables summarize the key inhibitory and cytotoxic concentrations reported in the literature, providing a comparative overview of their potency.

Table 1: Antiviral Activity of Carbenoxolone Sodium (CBX)

| Virus | Cell Line | Assay Type | Parameter | Value | Reference |

| Herpes Simplex Virus-1 (HSV-1) | - | Dose-response | ED50 | - | [1] |

| Herpes Simplex Virus-2 (HSV-2) | - | Dose-response | ED50 | - | [1] |

| Dengue Virus-2 (DENV-2) | THP-1 | Virus Titer Reduction | - | 100-fold reduction at 25 µM | [2] |

| Dengue Virus-2 (DENV-2) | THP-1 | Virus Titer Reduction | - | 400-fold reduction at 50 µM | [2] |

| Dengue Virus-2 (DENV-2) | THP-1 | Virus Titer Reduction | - | 4000-fold reduction at 100 µM | [2] |

| Dengue Virus-2 (DENV-2) | HUVEC | Virus Titer Reduction | - | 15-fold reduction at 25 µM | [2] |

| Dengue Virus-2 (DENV-2) | HUVEC | Virus Titer Reduction | - | 400-fold reduction at 50 µM | [2] |

| Dengue Virus-2 (DENV-2) | HUVEC | Virus Titer Reduction | - | 1000-fold reduction at 100 µM | [2] |

Table 2: Antiviral Activity of Glycyrrhizin (GL)

| Virus | Cell Line | Assay Type | Parameter | Value (µg/mL) | Reference |

| SARS-associated Coronavirus (SARS-CoV) | Vero | Cytopathic Effect (CPE) Inhibition | EC50 | 300 | [3] |

| SARS-associated Coronavirus (SARS-CoV) | Vero | Cytopathic Effect (CPE) Inhibition | CC50 | >20,000 | [2][3] |

| H5N1 Influenza A Virus | A549 | Cytopathic Effect (CPE) Reduction | - | Significant reduction at 200 | [4] |

| SARS-CoV-2 | Vero E6 | Replication Inhibition | - | Dose-dependent inhibition | [4] |

Key Experimental Protocols

The following sections detail the methodologies for common in vitro assays used to evaluate the antiviral activity of compounds like this compound and its derivatives.

Plaque Reduction Neutralization Test (PRNT)

This assay is a gold-standard method for quantifying the neutralization of viral infectivity in vitro.[5]

Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, BHK-21) in 6- or 24-well plates.[6][7]

-

Virus stock of known titer.

-

Test compound (e.g., carbenoxolone) at serial dilutions.

-

Culture medium (e.g., DMEM).

-

Overlay medium (e.g., containing methylcellulose (B11928114) or agarose).

-

Fixative (e.g., 4% paraformaldehyde).

-

Staining solution (e.g., crystal violet).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[6]

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a fixed amount of virus. Incubate the mixture to allow the compound to interact with the virus.[5]

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate to allow for virus adsorption.[5]

-

Overlay: After the adsorption period, remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.[6]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days), depending on the virus and cell line used.[5]

-

Fixation and Staining: Aspirate the overlay and fix the cells. Stain the cell monolayer with a solution like crystal violet, which stains viable cells. Plaques will appear as clear zones where cells have been lysed by the virus.[5]

-

Plaque Counting and IC50 Determination: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Plot the percentage of plaque reduction against the compound concentration to determine the IC50 value using non-linear regression analysis.[5]

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.[8]

Objective: To determine the 50% effective concentration (EC50) of a compound that protects cells from virus-induced CPE and the 50% cytotoxic concentration (CC50) of the compound on uninfected cells.

Materials:

-

Confluent monolayer of host cells in 96-well plates.[8]

-

Virus stock.

-

Test compound at serial dilutions.

-

Cell viability reagent (e.g., MTT, Neutral Red).

-

Microplate reader.

Procedure:

-

Cell Seeding: Prepare confluent cell monolayers in 96-well plates.[8]

-

Compound Addition: Add serial dilutions of the test compound to both infected and uninfected cells.[8]

-

Infection: Infect the designated wells with the virus. Include virus control (infected, untreated) and cell control (uninfected, untreated) wells.[8]

-

Incubation: Incubate the plates until CPE is observed in over 80% of the virus control wells.[8]

-

Cell Viability Measurement: Add a cell viability reagent to all wells. The amount of converted product is proportional to the number of viable cells. Measure the absorbance using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for both infected (antiviral activity) and uninfected (cytotoxicity) cells compared to the cell control. Determine the EC50 and CC50 values by regression analysis. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.[8]

Virucidal Assay

This assay determines if a compound directly inactivates virus particles.

Objective: To assess the ability of a compound to directly render virus particles non-infectious.

Procedure:

-

Virus-Compound Incubation: Mix a known amount of virus with different concentrations of the test compound. Incubate the mixture for a defined period (e.g., 1-2 hours) at 37°C.[9]

-

Dilution: Serially dilute the mixtures to reduce the concentration of the compound to non-inhibitory levels.

-

Infection: Inoculate susceptible cell monolayers with the diluted mixtures.

-

Quantification of Remaining Infectivity: Perform a plaque assay or other infectivity assay to determine the titer of infectious virus remaining after treatment with the compound. A significant reduction in viral titer compared to a control (virus incubated without the compound) indicates virucidal activity.[9]

Mechanisms of Antiviral Action

The antiviral effects of this compound and its derivatives are multifaceted, targeting various stages of the viral life cycle. The proposed mechanisms include direct virucidal effects, inhibition of viral entry and replication, and modulation of host cell signaling pathways.

Inhibition of Viral Entry

Glycyrrhizin has been shown to inhibit the early stages of the viral replication cycle, namely adsorption and penetration.[3][4] This suggests an interaction with viral surface proteins or host cell receptors, preventing the virus from entering the cell.

Caption: Inhibition of viral attachment and penetration by this compound/carbenoxolone.

Interference with Viral Replication and Morphogenesis

Carbenoxolone has been observed to interfere with the replication of certain viruses without directly inhibiting viral DNA synthesis.[1][10] Instead, it appears to affect the synthesis of several viral polypeptides and the post-translational processing (glycosylation and sulphation) of both host and viral proteins.[1][10] This disruption in protein synthesis and modification leads to the production of fewer and lower-quality, often non-infectious, virus particles, indicating a blockage in viral morphogenesis.[1][11]

Caption: this compound/carbenoxolone interferes with viral protein synthesis and virion assembly.

Modulation of Host Cell Signaling

Glycyrrhizin and its metabolite, glycyrrhetinic acid, can modulate host cell signaling pathways, which can indirectly inhibit viral replication and associated inflammation. For instance, they have been shown to inhibit the release and activity of High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern molecule, thereby suppressing the HMGB1-TLR4 signaling pathway.[4] This can reduce virus-induced inflammation. Additionally, glycyrrhizin can affect pathways involving protein kinase C, casein kinase II, and transcription factors like AP-1 and NF-κB.[3]

References

- 1. The antiviral activity against herpes simplex virus of the triterpenoid compounds carbenoxolone sodium and cicloxolone sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycyrrhizin, an active component of liquorice roots, and replication of SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]